molecular formula C26H31Cl2N7O3 B612010 Infigratinib CAS No. 872511-34-7

Infigratinib

Cat. No.: B612010
CAS No.: 872511-34-7
M. Wt: 560.5 g/mol
InChI Key: QADPYRIHXKWUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Infigratinib, sold under the brand name Truseltiq, is an anti-cancer medication primarily used to treat cholangiocarcinoma, a type of bile duct cancer. It is a fibroblast growth factor receptor (FGFR)-specific tyrosine kinase inhibitor that targets FGFR1, FGFR2, and FGFR3 . This compound was approved for medical use in the United States in May 2021 .

Mechanism of Action

Target of Action

Infigratinib, also known as NVP-BGJ398, is a pan-fibroblast growth factor receptor (FGFR) kinase inhibitor . It primarily targets FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, survival, and angiogenesis .

Mode of Action

This compound binds to the ATP-binding pocket of FGFRs, thereby blocking their kinase activity . This inhibition prevents the downstream signaling pathways that promote tumor cell growth and survival . It is an ATP-competitive inhibitor of all four FGFR receptor subtypes .

Biochemical Pathways

The FGFR signaling pathway is integral to cellular activities, including proliferation, differentiation, and survival . Dysregulation of this pathway is implicated in numerous human cancers . By inhibiting the FGFR pathway, which is often aberrated in cancers such as cholangiocarcinoma, this compound suppresses tumor growth .

Pharmacokinetics

The geometric mean total apparent clearance (CL/F) of this compound was 33.1 L/h at steady state . In healthy subjects, a single dose of radiolabeled this compound resulted in approximately 77% excretion in feces and 7.2% in urine .

Result of Action

This compound’s action results in the suppression of tumor growth. It has shown clinical effectiveness in the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma in adults with a fibroblast growth factor receptor 2 (FGFR2) fusion or another rearrangement .

Biochemical Analysis

Biochemical Properties

Infigratinib is an orally-available, selective, ATP-competitive FGFR inhibitor . It interacts with FGFR1-3, inhibiting their activity and thus disrupting the biochemical reactions they are involved in . The nature of these interactions is competitive, with this compound competing with ATP for binding to the kinase domain of the FGFRs .

Cellular Effects

This compound influences cell function by inhibiting FGFR-driven signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells where FGFR signaling plays a key role . For example, in cholangiocarcinoma cells with FGFR2 fusions, this compound treatment can lead to decreased cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the kinase domain of FGFRs, inhibiting their activity . This prevents the FGFRs from phosphorylating their substrates, leading to reduced activation of downstream signaling pathways . This can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, prolonged exposure to this compound can lead to adaptive resistance in some cancer cell lines

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At therapeutic doses, this compound can effectively inhibit tumor growth in mouse models of FGFR-driven cancers . At high doses, this compound may cause adverse effects such as retinal pigment epithelial detachment .

Metabolic Pathways

This compound is involved in the FGFR signaling pathway . By inhibiting FGFRs, it can affect the metabolic flux of downstream pathways

Subcellular Localization

As a kinase inhibitor, this compound is likely to localize to the cytoplasm where its target FGFRs are located

Preparation Methods

Synthetic Routes and Reaction Conditions: Infigratinib is synthesized through a series of chemical reactions. The synthesis involves the SNAr reaction of aniline with chloropyrimidine to form aryl methyl amine. This intermediate is then coupled with an aniline derivative, which is converted to the corresponding isocyanate in situ, forming the urea linkage and completing the synthesis of this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the synthesis and purification steps, ensuring the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Infigratinib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various metabolites and degradation products, which are analyzed using techniques such as liquid chromatography and mass spectrometry .

Scientific Research Applications

Bladder Cancer

Infigratinib has shown significant promise in treating patients with metastatic urothelial carcinoma (mUC) harboring FGFR3 alterations. A study involving 67 patients indicated an overall response rate (ORR) of 25.4% , with a disease control rate (DCR) of 64.2% . The efficacy varied by line of therapy; early-line therapy resulted in a 30.8% ORR, while salvage therapy yielded a 24.1% ORR (Table 1) .

Treatment SettingComplete Response (%)Partial Response (%)Stable Disease (%)Progressive Disease (%)
Early-Line (n=13)030.815.446.2
Salvage (n=54)1.922.244.422.2

Cholangiocarcinoma

This compound's effectiveness extends to cholangiocarcinoma, particularly in patients with FGFR2 fusions or rearrangements who have previously undergone gemcitabine-based therapy. In a Phase II study involving 108 patients , the BICR-assessed ORR was 23.1% , with one complete response and 24 partial responses noted. The median progression-free survival (PFS) was reported at 7.3 months , indicating potential as a therapeutic option in this challenging cancer type .

Achondroplasia

This compound is being explored as a treatment for achondroplasia, a genetic disorder characterized by impaired bone growth due to mutations in the FGFR3 gene. Preclinical studies demonstrated that low doses of this compound significantly improved bone development in mouse models . A recent clinical trial (PROPEL) showed that children receiving 0.25 mg/kg/day exhibited an annualized height velocity increase of 3.38 cm/year at six months, highlighting its potential efficacy in promoting growth without significant adverse effects .

Safety Profile and Adverse Events

The safety profile of this compound has been generally favorable across studies, with common treatment-emergent adverse events including hyperphosphatemia, stomatitis, fatigue, and alopecia . Notably, ocular toxicities such as dry eyes and central serous retinopathy-like events were also reported but were manageable.

Comparison with Similar Compounds

    Pemigatinib: Another FGFR inhibitor approved for the treatment of cholangiocarcinoma.

    Erdafitinib: An FGFR inhibitor used to treat urothelial carcinoma.

    Futibatinib: An FGFR inhibitor under investigation for various cancers.

Comparison: Infigratinib is unique in its high specificity for FGFR1, FGFR2, and FGFR3, making it particularly effective for cancers driven by these receptors. Compared to pemigatinib and erdafitinib, this compound has shown promising results in clinical trials for cholangiocarcinoma, with a favorable safety profile .

Biological Activity

Infigratinib (BGJ398) is a selective, ATP-competitive inhibitor targeting the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. It has gained attention for its potential in treating various cancers, particularly intrahepatic cholangiocarcinoma (IHCA) characterized by FGFR2 fusions. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical trials, metabolic pathways, and associated case studies.

This compound functions by inhibiting FGFR signaling pathways that are crucial for tumor growth and survival. The drug binds to the ATP-binding cleft of FGFRs, preventing autophosphorylation and subsequent downstream signaling cascades that lead to cell proliferation and survival. This inhibition is particularly effective in tumors with activating FGFR alterations such as fusions or mutations .

Key Features of this compound's Mechanism:

  • Reversible Non-Competitive Inhibition : Targets all four FGFR subtypes.
  • High Affinity : Exhibits the highest binding affinity for FGFR1, FGFR2, and FGFR3.
  • Impact on Tumor Microenvironment : Alters phosphate homeostasis, leading to hyperphosphatemia as a common side effect .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on its use in patients with cholangiocarcinoma harboring FGFR2 fusions. The following table summarizes key findings from prominent studies:

Study Patient Population Overall Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
FIGHT-202 TrialCholangiocarcinoma23.1%5.0 months7.3 months12.2 months
FOENIX-CCA2 TrialIntrahepatic cholangiocarcinoma42%9.7 months9.0 months21.7 months
PROOF-301 TrialUntreated cholangiocarcinomaOngoing evaluationN/AN/AN/A

Clinical Findings

  • In a phase II trial (FOENIX-CCA2), this compound demonstrated an ORR of 23.1%, with a median DOR of 5.0 months and median OS of 12.2 months .
  • The ongoing PROOF-301 trial compares this compound against standard chemotherapy for untreated patients with FGFR2 fusions .

Metabolism and Pharmacokinetics

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with approximately 94% undergoing hepatic metabolism. Two major active metabolites, BHS697 and CQM157, contribute significantly to its pharmacological activity:

  • BHS697 : Accounts for 16% to 33% of overall activity.
  • CQM157 : Contributes 9% to 12% of activity .

Elimination Pathways

The drug exhibits a complex elimination pathway involving both Phase I and Phase II biotransformation processes. The pharmacokinetic profile indicates a significant presence of the parent compound in circulation, which is critical for its therapeutic efficacy.

Case Studies

Several case studies have illustrated the clinical utility of this compound in specific patient populations:

  • Case Study: Patient with Cholangiocarcinoma
    • A patient with advanced cholangiocarcinoma exhibiting an FGFR2 fusion experienced a complete response after treatment with this compound over a duration of 28 months.
    • Side effects included manageable hyperphosphatemia and mild gastrointestinal disturbances.
  • Pediatric Application
    • This compound has also been investigated for use in children with achondroplasia, showing promise in promoting bone growth through modulation of FGFR signaling pathways .

Properties

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADPYRIHXKWUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236238
Record name BGJ-398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fibroblast growth factor receptors (FGFRs) are tyrosine kinase receptors that play a role in cell proliferation, differentiation, migration, survival, and angiogenesis. Upon binding of extracellular signals, primarily fibroblast growth factors, FGFR dimerizes to promote phosphorylation of downstream molecules and activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. In some cancers, the FGFR signalling pathway is aberrant and disrupted, leading to unregulated cell proliferation and growth, including malignant cells. Alterations in the FGFR receptors, including mutations, amplifications, and fusions, are associated with a wide array of neoplasms, including prostate, urothelial, ovarian, breast, and liver cancer. In particular, FGFR2 fusion is closely related to intrahepatic cholangiocarcinoma: recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in FGFR2 fusion proteins. Alterations in FGFR in tumours can lead to constitutive FGFR signalling, supporting the proliferation and survival of malignant cells. Infigratinib is a reversible, non-competitive inhibitor of all four FGFR subtypes - FGFR1, FGFR2, FGFR3, and FGFR4 - that blocks FGFR signalling and inhibits cell proliferation in cancer cell lines with activating FGFR amplification, mutations, or fusions. Out of the four FGFR subtypes, infigratinib has the highest affinity for FGFR1, FGFR2, and FGFR3. Infigratinib binds to the allosteric site between the two kinase lobes of the FGFR - or more specifically, to the ATP-binding cleft. Binding to this cleft prevents autophosphorylation of the receptor and blocks downstream signalling cascades that would otherwise activate MAPK.
Record name Infigratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11886
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

872511-34-7
Record name Infigratinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872511347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Infigratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11886
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BGJ-398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INFIGRATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4055ME1VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared by adding 2,6-dichloro-3,5-dimethoxyphenyl-isocyanate (1.25 eq.) to a solution of N-[4-(4-ethyl-piperazin-1-yl)-phenyl]-N′-methyl-pyrimidine-4,6-diamine (2.39 g, 7.7 mmol, 1 eq.) in toluene and stirring the reaction mixture for 1.5 h at reflux. Purification of the crude product by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5) affords the title compound as a white solid: ESI-MS: 560.0/561.9 [MH]+; tR=3.54 min (purity: 100%, gradient J); TLC: Rf=0.28 (DCM/MeOH+1% NH3aq, 95:5). Analysis: C26H31N7O3Cl2, calc. C, 55.72%; H, 5.57%; N, 17.49%; O, 8.56%; Cl, 12.65%. Found C, 55.96%; H, 5.84%; N, 17.17%; O, 8.46%; Cl, 12.57%. The title compound was characterized by XRPD, thermal and other methods as described below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.